Guard Cell Anion Channel Inhibition Potency
In direct comparative electrophysiology on the guard cell plasma membrane anion channel (GCAC1), the inhibitory potency of stilbene derivatives was rank-ordered by equilibrium dissociation constant (Kd). DIDS demonstrated the highest affinity with a Kd of 0.2 µM, compared to 0.5 µM for DNDS and 4 µM for SITS—a 20-fold potency advantage over SITS [1]. All three inhibitors blocked the channel reversibly from the extracellular side under these experimental conditions. The single-channel analysis revealed DIDS-induced block manifests as a reduction of long open-transitions into flickering bursts accompanied by decreased channel amplitude [1].
| Evidence Dimension | Anion channel inhibition potency (Kd) |
|---|---|
| Target Compound Data | Kd = 0.2 µM |
| Comparator Or Baseline | DNDS: Kd = 0.5 µM; SITS: Kd = 4 µM |
| Quantified Difference | DIDS is 2.5-fold more potent than DNDS; 20-fold more potent than SITS |
| Conditions | Guard cell plasma membrane anion channel (GCAC1) patch-clamp electrophysiology |
Why This Matters
Researchers studying plant stomatal closure or anion channel pharmacology can achieve maximal channel inhibition at lower compound concentrations, reducing off-target effects and conserving reagent.
- [1] Marten I, Busch H, Raschke K, et al. Modulation and block of the plasma membrane anion channel of guard cells by stilbene derivatives. Eur Biophys J. 1993;21(6):403-408. View Source
